Cycloheptanemethylamine
Overview
Description
. It is a primary amine characterized by a cycloheptane ring attached to a methylamine group. This compound is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Cycloheptanemethylamine is an organic compound that is used in various fields such as agrochemical, pharmaceutical, and dyestuff . .
Mode of Action
It is known that the compound’s structure and properties allow it to interact with various biological systems, potentially influencing their function .
Biochemical Pathways
Given its use in pharmaceutical and agrochemical applications, it is likely that the compound interacts with multiple biochemical pathways .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (98-101°c at 35mm), density (0884 g/cm3), and water solubility (not miscible or difficult to mix with water), may influence its bioavailability .
Result of Action
Given its use in various fields, it is likely that the compound has diverse effects depending on the specific application .
Action Environment
This compound is sensitive to air . Therefore, environmental factors such as temperature, humidity, and exposure to air could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Cycloheptanemethylamine can be synthesized through multiple routes. One common method involves the reduction of cycloheptyl cyanide . The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another method involves the nucleophilic substitution of haloalkanes with ammonia or amines . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Cycloheptanemethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions with halides to form substituted amines.
Condensation: It reacts with aldehydes and ketones to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halides for substitution reactions. Major products formed from these reactions include secondary amines, tertiary amines, and imines.
Scientific Research Applications
Cycloheptanemethylamine has several scientific research applications:
Comparison with Similar Compounds
Cycloheptanemethylamine can be compared with other similar compounds such as:
Cyclohexanemethylamine: Similar structure but with a six-membered ring.
Cyclooctanemethylamine: Similar structure but with an eight-membered ring.
Cyclopentanemethylamine: Similar structure but with a five-membered ring.
This compound is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
cycloheptylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c9-7-8-5-3-1-2-4-6-8/h8H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQEOHEZKVYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196188 | |
Record name | Cycloheptylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4448-77-5 | |
Record name | Cycloheptanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4448-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEPTYLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T955W3JLU9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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